

# Comparative Analysis of SYHA1815 and Selpercatinib in RET-Altered Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SYHA1815  |           |
| Cat. No.:            | B15537954 | Get Quote |

#### For Immediate Release

This guide provides a detailed comparative analysis of two selective RET inhibitors: **SYHA1815**, a novel investigational agent, and selpercatinib, an FDA-approved targeted therapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of cancers driven by rearranged during transfection (RET) gene alterations.

#### Introduction

Genetic alterations in the RET proto-oncogene, including fusions and point mutations, are key oncogenic drivers in various malignancies, notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2][3][4] The development of highly selective RET inhibitors has revolutionized the treatment paradigm for these cancers, offering significant improvements in efficacy and tolerability compared to older multi-kinase inhibitors.[2][5][6] Selpercatinib (Retevmo®) was the first selective RET inhibitor to receive FDA approval and has become a standard of care for patients with RET-altered cancers.[2][7][8] **SYHA1815** is a novel, potent, and selective RET inhibitor currently in early-phase clinical development, designed to overcome certain resistance mechanisms.[9][10][11]

This guide presents a side-by-side comparison of their mechanism of action, preclinical efficacy, and available clinical data, supported by detailed experimental methodologies and visual diagrams to facilitate understanding.



#### **Mechanism of Action**

Both **SYHA1815** and selpercatinib are ATP-competitive inhibitors of the RET receptor tyrosine kinase.[1][10][12] By binding to the ATP-binding pocket of the RET kinase domain, they block the autophosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]

Selpercatinib is a highly selective inhibitor of both wild-type and altered RET kinases.[1][13][14] Its specificity for RET over other kinases, such as VEGFRs and FGFRs, contributes to a more favorable safety profile compared to multi-kinase inhibitors.[13][14][15]

**SYHA1815** is also a novel selective RET inhibitor with potent activity against wild-type RET and various mutants.[9][10] A key feature of **SYHA1815** is its demonstrated ability to overcome the V804 "gatekeeper" mutations, which can confer resistance to some multi-kinase inhibitors. [9][10] Preclinical studies indicate that **SYHA1815** induces G1 cell-cycle arrest by downregulating c-Myc.[9][10][11]

# **Preclinical and Clinical Data Comparison**

The following tables summarize the available quantitative data for **SYHA1815** and selpercatinib, drawing from preclinical studies and clinical trial results.

**Table 1: In Vitro Kinase Inhibitory Activity (IC50)** 

| Target Kinase      | SYHA1815 (nM)                                | Selpercatinib (nM)                         |
|--------------------|----------------------------------------------|--------------------------------------------|
| RET (Wild-Type)    | Subnanomolar to nanomolar range              | 0.92                                       |
| RET (V804M Mutant) | Subnanomolar to nanomolar range              | Not explicitly stated, but active          |
| KDR (VEGFR2)       | ~20-fold selectivity for RET over KDR        | ~8-fold selectivity for RET over VEGFR3    |
| Other Kinases      | >100-fold selectivity over 347 other kinases | ~60-fold lower concentrations than FGFR1/2 |



Data for **SYHA1815** is from preclinical studies.[9][10][11] Data for selpercatinib is from preclinical and FDA summary documents.[13][15]

Table 2: Efficacy in RET Fusion-Positive Non-Small Cell

**Lung Cancer (NSCLC)** 

| Efficacy Endpoint                             | SYHA1815           | Selpercatinib (LIBRETTO-<br>001 Trial)           |
|-----------------------------------------------|--------------------|--------------------------------------------------|
| Treatment-Naïve Patients                      |                    |                                                  |
| Objective Response Rate (ORR)                 | Data not available | 84%                                              |
| Median Progression-Free<br>Survival (PFS)     | Data not available | 22.0 months                                      |
| Previously Treated (Platinum-<br>based chemo) |                    |                                                  |
| Objective Response Rate (ORR)                 | Data not available | 64%                                              |
| Median Progression-Free<br>Survival (PFS)     | Data not available | 16.5 months                                      |
| Patients with Brain Metastases                |                    |                                                  |
| Intracranial ORR                              | Data not available | 85% (in patients with measurable CNS metastases) |

Selpercatinib data is from the LIBRETTO-001 Phase I/II trial.[16][17][18]

# Table 3: Efficacy in RET-Mutant Medullary Thyroid Cancer (MTC)



| Efficacy Endpoint                               | SYHA1815           | Selpercatinib (LIBRETTO-<br>001 Trial) |
|-------------------------------------------------|--------------------|----------------------------------------|
| Treatment-Naïve Patients                        |                    |                                        |
| Objective Response Rate (ORR)                   | Data not available | 73%                                    |
| Previously Treated (Cabozantinib or Vandetanib) |                    |                                        |
| Objective Response Rate (ORR)                   | Data not available | 69%                                    |

Selpercatinib data is from the LIBRETTO-001 Phase I/II trial.[16][19]

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to evaluate **SYHA1815** and selpercatinib.

### In Vitro Kinase Assay (SYHA1815)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of SYHA1815 against various RET kinases.
- Methodology: The kinase activity of wild-type and mutant RET was measured using a radiometric assay. Recombinant RET kinase domains were incubated with the substrate poly(Glu, Tyr) 4:1 and [γ-33P]ATP in the presence of varying concentrations of SYHA1815. The incorporation of 33P into the substrate was quantified using a scintillation counter. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Kinase selectivity was assessed by screening SYHA1815 against a panel of 395 kinases.[10]

## Cellular Proliferation Assay (SYHA1815)

 Objective: To assess the anti-proliferative effect of SYHA1815 on RET-driven cancer cell lines.



Methodology: Cancer cell lines harboring RET fusions or mutations were seeded in 96-well plates and treated with increasing concentrations of SYHA1815 for 72 hours. Cell viability was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells. The concentration of SYHA1815 that caused 50% inhibition of cell growth (GI50) was determined from the dose-response curves.
 [9]

### In Vivo Tumor Xenograft Model (SYHA1815)

- Objective: To evaluate the in vivo antitumor efficacy of **SYHA1815**.
- Methodology: Human cancer cells with defined RET alterations were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle control and SYHA1815 treatment groups. SYHA1815 was administered orally at specified doses and schedules. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-RET).[10]

## LIBRETTO-001 Clinical Trial Protocol (Selpercatinib)

- Objective: To evaluate the safety and efficacy of selpercatinib in patients with advanced solid tumors harboring RET alterations.
- Design: This was a Phase I/II, multicenter, open-label, multi-cohort trial (NCT03157128).[15] [20]
- Patient Population: Patients with locally advanced or metastatic solid tumors with a documented RET gene alteration who had progressed on or were intolerant to standard therapies.[15]
- Intervention: Selpercatinib was administered orally at the recommended Phase II dose of 160 mg twice daily.[20]
- Efficacy Endpoints: The primary efficacy endpoint was the Overall Response Rate (ORR), and a key secondary endpoint was the Duration of Response (DOR), both assessed by a blinded independent review committee according to RECIST v1.1 criteria.[20]



## **Visualizations**

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating RET inhibitors.





Click to download full resolution via product page

Caption: Simplified RET signaling pathway and inhibitor action.





#### Click to download full resolution via product page

**Caption:** General experimental workflow for kinase inhibitor development.

### Conclusion

Selpercatinib is a well-established, highly effective, and selective RET inhibitor that has demonstrated durable responses in patients with RET fusion-positive NSCLC and RET-mutant MTC, including those with brain metastases.[16][17][21] It represents a significant advancement in precision oncology for these patient populations.[1][2]

**SYHA1815** emerges as a promising next-generation selective RET inhibitor based on robust preclinical data.[9][11] Its potent activity against wild-type and mutant RET, including the V804 gatekeeper mutation, suggests it could play a role in treating RET-driven cancers and potentially overcoming certain forms of resistance.[9][10] Currently in a Phase I clinical trial, further data is needed to ascertain its clinical efficacy and safety profile relative to approved agents like selpercatinib.[11]

Future research, including head-to-head clinical trials and studies in resistance settings, will be critical to fully define the comparative therapeutic value of **SYHA1815** and its place in the evolving landscape of RET-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. What is the mechanism of Selpercatinib? [synapse.patsnap.com]

#### Validation & Comparative





- 2. Treatment of non–small cell lung cancer with RET rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 3. ilcn.org [ilcn.org]
- 4. Targeting RET in medullary thyroid cancer. | Read by QxMD [read.qxmd.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting RET in medullary thyroid cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Treatment Options for RET Lung Cancer The Happy Lungs Project [happylungsproject.org]
- 8. Selpercatinib Wikipedia [en.wikipedia.org]
- 9. The Novel RET Inhibitor SYHA1815 Inhibits RET-Driven Cancers and Overcomes
   Gatekeeper Mutations by Inducing G1 Cell-Cycle Arrest through c-Myc Downregulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Selpercatinib | C29H31N7O3 | CID 134436906 PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Lung cancer trial of RET inhibitor achieves durable responses in most patients with RET gene fusions | MD Anderson Cancer Center [mdanderson.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Selpercatinib Shows Antitumor Intracranial Activity in RET Fusion—Positive Patients with NSCLC and CNS Metastases [theoncologynurse.com]
- 19. targetedonc.com [targetedonc.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Selpercatinib for RET-Positive Lung, Medullary Thyroid Cancers NCI [cancer.gov]
- To cite this document: BenchChem. [Comparative Analysis of SYHA1815 and Selpercatinib in RET-Altered Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15537954#comparative-analysis-of-syha1815-and-selpercatinib]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com